molecular formula C14H15N3OS B2519958 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 67140-12-9

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No. B2519958
CAS RN: 67140-12-9
M. Wt: 273.35
InChI Key: BDKPZGLDSARQCP-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a derivative of the dihydropyrimidinone (DHPM) family, which is known for its wide range of biological activities. The DHPM derivatives are often synthesized via the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The benzyl group in the 6-position of the compound suggests modifications that could potentially alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the oxidation of 4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione scaffolds using (diacetoxyiodo)benzene leads to the formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives through an oxidation–desulfurization process . Another related compound, 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one, was synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which could imply a similar synthetic route for the compound .

Molecular Structure Analysis

X-ray diffraction studies have been used to investigate the molecular and crystal structures of similar tetrahydropyrimidine-2-thiones . These studies provide insights into the conformational features of the molecules, which are crucial for understanding the reactivity and interaction of the compound with biological targets. The presence of a benzyl group and a thioxo moiety in the compound of interest would likely influence its three-dimensional structure and, consequently, its biological activity.

Chemical Reactions Analysis

The reactivity of DHPM derivatives is often explored to synthesize polyheterocycles. For example, 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one has been used as an intermediate for the preparation of bridgehead nitrogen polyheterocycles . The compound's adjacent reactive functional groups allow for further chemical transformations, which could also be applicable to the benzylated DHPM derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPM derivatives can be influenced by substituents on the pyrimidine ring. For instance, benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of polymorphs with different hydrogen bonding patterns and molecular conformations . These modifications can significantly affect the solubility, stability, and overall reactivity of the compounds. The benzyl group in the compound of interest is likely to contribute to its lipophilicity and could affect its pharmacokinetic properties if it were to be used as a drug.

Scientific Research Applications

Synthesis and Biological Activity

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, they are used in the synthesis of 1,4,7,8,9,10-Hexahydro-6H-[1]-benzothieno[2', 3', :4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones. Some of these synthesized products have been screened for their biological activities, indicating their potential in pharmaceutical applications (Abdallah, 2002).

Derivatives Synthesis

The compound is also involved in the synthesis of various derivatives. For example, the preparation of 2-Thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine, which further reacts with different compounds to form various pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives and pyrimidine-pyridine hybrids (Hassneen & Abdallah, 2003).

Antitumor and Antihypertensive Activity

Notably, derivatives synthesized from 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one have exhibited potential antitumor activity against specific cancer cell lines, showcasing its significance in the development of new antitumor agents (Edrees & Farghaly, 2017). Additionally, some synthesized compounds have been tested for antihypertensive activity, revealing new insights into the structure-activity relationship, which is crucial for developing novel therapeutic agents (Rana, Kaur, & Kumar, 2004).

Antioxidant Properties and Antimicrobial Activity

Studies have also been conducted to synthesize and evaluate the antioxidant properties of new pyrimidine derivatives. These compounds have shown promising results in scavenging radicals, indicating their potential use as antioxidants (Akbas et al., 2018). Furthermore, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from this compound have shown mild antimicrobial activities, suggesting their application in developing new antimicrobial agents (Gomha et al., 2018).

Mechanism of Action

This compound has been evaluated as an activator of the enzyme acid alpha-glucosidase. In the context of lysosomal storage diseases, enzyme activators with chaperone activity are desirable as they facilitate and increase the translocation of mutant protein from the endoplasmic reticulum to the lysosome, without inhibiting the enzyme after translocation .

properties

IUPAC Name

6-benzyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKPZGLDSARQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

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